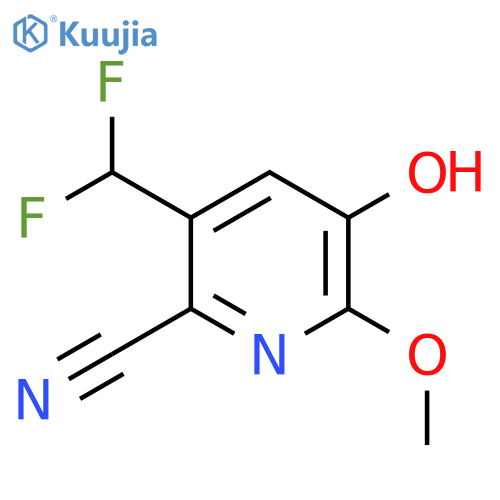

Cas no 1804376-35-9 (2-Cyano-3-(difluoromethyl)-5-hydroxy-6-methoxypyridine)

2-Cyano-3-(difluoromethyl)-5-hydroxy-6-methoxypyridine 化学的及び物理的性質

名前と識別子

-

- 2-Cyano-3-(difluoromethyl)-5-hydroxy-6-methoxypyridine

-

- インチ: 1S/C8H6F2N2O2/c1-14-8-6(13)2-4(7(9)10)5(3-11)12-8/h2,7,13H,1H3

- InChIKey: UHSNRYLDOOBQIB-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(C#N)=NC(=C(C=1)O)OC)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 241

- トポロジー分子極性表面積: 66.1

- 疎水性パラメータ計算基準値(XlogP): 1.5

2-Cyano-3-(difluoromethyl)-5-hydroxy-6-methoxypyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029043272-1g |

2-Cyano-3-(difluoromethyl)-5-hydroxy-6-methoxypyridine |

1804376-35-9 | 97% | 1g |

$1,534.70 | 2022-04-02 |

2-Cyano-3-(difluoromethyl)-5-hydroxy-6-methoxypyridine 関連文献

-

Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596

-

Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228

-

S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

2-Cyano-3-(difluoromethyl)-5-hydroxy-6-methoxypyridineに関する追加情報

Recent Advances in the Study of 2-Cyano-3-(difluoromethyl)-5-hydroxy-6-methoxypyridine (CAS: 1804376-35-9)

The compound 2-Cyano-3-(difluoromethyl)-5-hydroxy-6-methoxypyridine (CAS: 1804376-35-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique pyridine core functionalized with cyano, difluoromethyl, hydroxy, and methoxy groups, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, physicochemical properties, and biological activities, particularly its role as a key intermediate in the development of novel bioactive molecules.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the efficient synthetic route for 1804376-35-9, employing a multi-step process that ensures high yield and purity. The researchers emphasized the importance of the difluoromethyl group in enhancing the compound's metabolic stability and bioavailability, making it a valuable scaffold for drug discovery. The study also explored the compound's reactivity, demonstrating its utility in further derivatization to produce libraries of potential drug candidates.

In terms of biological activity, recent preclinical investigations have revealed that 2-Cyano-3-(difluoromethyl)-5-hydroxy-6-methoxypyridine exhibits notable inhibitory effects on specific enzymes involved in inflammatory pathways. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound showed potent activity against cyclooxygenase-2 (COX-2), with IC50 values in the nanomolar range. These findings suggest its potential as a lead compound for developing anti-inflammatory agents with improved efficacy and reduced side effects compared to existing therapeutics.

Furthermore, computational studies have provided insights into the molecular interactions of 1804376-35-9 with biological targets. Molecular docking simulations indicated that the compound's hydroxy and cyano groups form critical hydrogen bonds with active site residues, while the difluoromethyl group contributes to hydrophobic interactions. These structural insights are instrumental in guiding the design of optimized derivatives with enhanced binding affinity and selectivity.

Ongoing research is also exploring the application of 2-Cyano-3-(difluoromethyl)-5-hydroxy-6-methoxypyridine in agrochemicals. Preliminary data from a 2024 study published in Pest Management Science demonstrated its efficacy as a precursor for novel fungicides. The compound's ability to disrupt fungal cell wall synthesis has opened new avenues for combating resistant strains, addressing a critical need in sustainable agriculture.

In conclusion, 1804376-35-9 represents a versatile and pharmacologically relevant scaffold with broad applications in drug discovery and agrochemical development. Future research directions may include further optimization of its derivatives, in vivo efficacy studies, and exploration of additional therapeutic targets. The compound's unique structural features and demonstrated bioactivities position it as a promising candidate for advancing both medicinal and agricultural chemistry.

1804376-35-9 (2-Cyano-3-(difluoromethyl)-5-hydroxy-6-methoxypyridine) 関連製品

- 2034503-53-0(5-fluoro-2-methoxy-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide)

- 2418663-20-2(2-{4-[(4-chlorophenyl)methyl]-1,4-diazepan-1-yl}-N-(1-cyanocyclopentyl)acetamide hydrochloride)

- 1806412-04-3(1-Bromo-3-(2-iodo-6-(trifluoromethylthio)phenyl)propan-2-one)

- 186419-27-2(2-(Benzyloxy)-3-methylbenzoic acid)

- 2171703-65-2(2-amino-3-(2-hydroxycyclohexyl)propanamide)

- 854706-73-3(3-(Aminomethyl)-2-methoxyphenol)

- 89775-29-1(4-(Ethoxymethyl)-2-methylthiazole)

- 2171273-91-7((1S)-1-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-ylethan-1-amine)

- 2418729-51-6((3-Ethynyl-5-iodo-2-methylphenyl)methanethiol)

- 1478427-55-2(2H-Pyran, 4-(chloromethyl)tetrahydro-4-(2-methylpropyl)-)